4-(3-Fluoroazetidin-1-YL)piperidine

概要

説明

4-(3-Fluoroazetidin-1-yl)piperidine is a compound that belongs to the class of fluorinated piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The incorporation of fluorine into the piperidine ring can significantly alter the compound’s physicochemical properties, making it a valuable scaffold in medicinal chemistry . The presence of the azetidine ring further enhances its structural complexity and potential biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoroazetidin-1-yl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method is the cyclization of 3-fluoro-1-aminopropane with a suitable reagent to form the azetidine ring, which is then reacted with piperidine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance the efficiency of the synthesis .

化学反応の分析

1.1. Reductive Amination

A primary method for synthesizing 4-(3-fluoroazetidin-1-yl)piperidine involves reductive amination between 4-oxo-piperidine-1-carboxylate derivatives and 3,3-difluoroazetidine hydrochloride. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) facilitates this reaction at ambient temperature, achieving yields up to 88% .

Example Protocol

| Step | Conditions | Reagents | Yield |

|---|---|---|---|

| 1 | 20°C, 15 min | 3,3-Difluoroazetidine·HCl, DCE | – |

| 2 | 17 h, RT | STAB | 88% |

Post-synthesis, the tert-butyl carbamate (Boc) group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine (77% yield) .

1.2. Functional Group Modifications

The compound undergoes diverse transformations due to its dual amine functionality:

Alkylation

-

Piperidine Nitrogen : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 50°C to form N-alkylated derivatives .

-

Azetidine Nitrogen : Participates in amination with aryl aldehydes under microwave irradiation, forming secondary amines .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups adjacent to the piperidine ring, yielding saturated derivatives .

-

Oxidation : Hydrogen peroxide or m-CPBA introduces hydroxyl or ketone groups at the azetidine ring .

Reaction Mechanisms and Selectivity

The fluorine atom at the azetidine ring directs reactivity through inductive effects:

-

Electron-Withdrawing Effect : Enhances the electrophilicity of adjacent carbons, favoring nucleophilic substitution at the azetidine β-position.

-

Steric Hindrance : The compact azetidine ring limits steric accessibility, making the piperidine nitrogen more reactive toward alkylation .

Key Mechanistic Insights

Comparative Reactivity of Structural Analogues

Modifications to the piperidine or azetidine rings significantly alter reactivity:

| Compound | Structural Feature | Reactivity Trend |

|---|---|---|

| This compound | Fluorine at azetidine | High electrophilicity at β-carbon |

| 4-(Azetidin-1-yl)piperidine | Non-fluorinated azetidine | Lower substitution rates |

| tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | Difluoropiperidine | Enhanced stability against hydrolysis |

Stability and Handling Considerations

科学的研究の応用

4-(3-Fluoroazetidin-1-yl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(3-Fluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target site . The azetidine ring may contribute to the compound’s conformational rigidity, further influencing its biological activity .

類似化合物との比較

Similar Compounds

4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer activity.

1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Exhibits antimalarial properties.

Uniqueness

4-(3-Fluoroazetidin-1-yl)piperidine stands out due to its unique combination of the fluorinated azetidine and piperidine rings, which imparts distinct physicochemical and biological properties. This structural uniqueness makes it a valuable scaffold for drug discovery and development .

生物活性

4-(3-Fluoroazetidin-1-YL)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

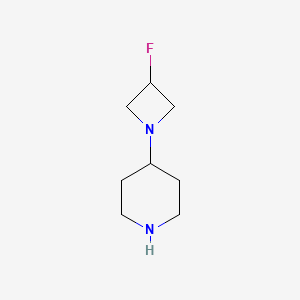

The compound features a piperidine ring substituted with a 3-fluoroazetidine moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHFN

- CAS Number : 1147422-28-3

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 182.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Studies

Research indicates that this compound exhibits significant biological activities, particularly in the context of receptor modulation and enzyme inhibition.

- Receptor Binding Affinity : The compound has been investigated for its interaction with various receptors, including those involved in the central nervous system (CNS). The presence of the fluorine atom is believed to enhance binding affinity and metabolic stability .

- Inhibition Studies : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, such as monoacylglycerol lipase (MAGL), which is implicated in the regulation of endocannabinoid signaling pathways .

The mechanism by which this compound exerts its effects is thought to involve modulation of neurotransmitter systems and inhibition of enzymatic activity. The structural characteristics, including the azetidine ring, facilitate interactions with target proteins, leading to altered biological responses.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Receptor Modulation | Increased affinity for CNS receptors | |

| Enzyme Inhibition | Inhibition of MAGL | |

| Antitumor Activity | Potential cytotoxic effects |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines, demonstrating promising results with IC50 values indicating significant inhibitory potential against tumor growth .

- Antimicrobial Properties : Another investigation assessed the antibacterial and antifungal activities of related compounds, suggesting that modifications to the piperidine structure could enhance bioactivity against microbial pathogens .

Future Directions

Research on this compound is ongoing, with a focus on:

- Optimization of Biological Activity : Further structural modifications are being explored to enhance potency and selectivity.

- In Vivo Studies : Additional pharmacokinetic and toxicological evaluations are necessary to determine the therapeutic viability of this compound in clinical settings.

特性

IUPAC Name |

4-(3-fluoroazetidin-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJPGIFKFKZXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。